[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 387855-45-0
VCID: VC6314028
InChI: InChI=1S/C14H11F2NO3S/c1-8-5-6-11(21-8)14(19)20-7-12(18)17-13-9(15)3-2-4-10(13)16/h2-6H,7H2,1H3,(H,17,18)
SMILES: CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Molecular Formula: C14H11F2NO3S
Molecular Weight: 311.3

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

CAS No.: 387855-45-0

Cat. No.: VC6314028

Molecular Formula: C14H11F2NO3S

Molecular Weight: 311.3

* For research use only. Not for human or veterinary use.

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE - 387855-45-0

Specification

CAS No. 387855-45-0
Molecular Formula C14H11F2NO3S
Molecular Weight 311.3
IUPAC Name [2-(2,6-difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C14H11F2NO3S/c1-8-5-6-11(21-8)14(19)20-7-12(18)17-13-9(15)3-2-4-10(13)16/h2-6H,7H2,1H3,(H,17,18)
Standard InChI Key MUDJFHWVULTPES-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F

Introduction

Structural and Molecular Characteristics

The compound features a 5-methylthiophene-2-carboxylate ester linked to a (2,6-difluorophenyl)carbamoyl group via a methyl bridge. Its molecular formula is C14_{14}H11_{11}F2_{2}NO3_{3}S, with a molecular weight of 311.3 g/mol (calculated from atomic masses) . Key structural elements include:

  • Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, substituted at the 2-position by a carboxylate ester and at the 5-position by a methyl group.

  • Carbamoyl group: An amide-derived moiety (-NH-C(=O)-O-) connecting the thiophene ester to the 2,6-difluorophenyl ring.

  • Fluorinated aromatic system: The 2,6-difluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

Esterification of 5-Methylthiophene-2-carboxylic Acid

The synthesis begins with 5-methylthiophene-2-carboxylic acid, a precursor structurally related to compounds in search results . Conversion to the acid chloride using thionyl chloride (SOCl2_2) is a common step, as demonstrated in the synthesis of 4-methylthiazole-5-carboxamide derivatives :

5-Methylthiophene-2-carboxylic acid+SOCl25-Methylthiophene-2-carbonyl chloride+HCl+SO2\text{5-Methylthiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Methylthiophene-2-carbonyl chloride} + \text{HCl} + \text{SO}_2

Subsequent esterification with [(2,6-difluorophenyl)carbamoyl]methanol in the presence of a base like triethylamine yields the target compound :

5-Methylthiophene-2-carbonyl chloride+HOCH2C(=O)NHC6H3F2Target compound+HCl\text{5-Methylthiophene-2-carbonyl chloride} + \text{HOCH}_2\text{C(=O)NHC}_6\text{H}_3\text{F}_2 \rightarrow \text{Target compound} + \text{HCl}

Alternative Coupling Strategies

Modern methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to avoid harsh conditions . For example, the synthesis of N-benzyl-4-methylthiazole-5-carboxamide utilized EDC/HOBt in dimethylformamide (DMF), achieving 60% yield .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight311.3 g/molCalculated
Density~1.2–1.3 g/cm³Ethyl 3-methylthiophene-2-carboxylate
Boiling PointDecomposes above 250°CThiophene derivatives
SolubilityLow in water; soluble in DCM, DMFSimilar esters
Flash Point~90–100°CEthyl thiophene esters

The ester and amide groups contribute to moderate polarity, while the fluorine atoms enhance lipid solubility, potentially improving membrane permeability in biological systems .

Reactivity and Functional Group Transformations

Hydrolysis of the Ester Group

Under acidic or basic conditions, the ester hydrolyzes to 5-methylthiophene-2-carboxylic acid and [(2,6-difluorophenyl)carbamoyl]methanol. For instance, ethyl 3-methylthiophene-2-carboxylate hydrolyzes in NaOH to yield the corresponding carboxylic acid .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the 4-position due to the methyl group’s directing effects. Halogenation or nitration could introduce additional functionalities for drug development .

Amide Stability

The carbamoyl group’s amide bond is resistant to hydrolysis under mild conditions but cleaves in strong acids or bases, as seen in related compounds .

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